Ibutilide fumarate

Catalog No.
S530325
CAS No.
122647-32-9
M.F
C44H76N4O10S2
M. Wt
885.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibutilide fumarate

CAS Number

122647-32-9

Product Name

Ibutilide fumarate

IUPAC Name

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

Molecular Formula

C44H76N4O10S2

Molecular Weight

885.2 g/mol

InChI

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

PCIOHQNIRPWFMV-UHFFFAOYSA-N

SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Solubility

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/
4.73e-03 g/L

Synonyms

Corvert, ibutilide, ibutilide fumarate, ibutilide, (+)-isomer, ibutilide, (+-)-isomer, ibutilide, (-)-isomer, ibutilide, fumarate salt (2:1), (+)-isomer, ibutilide, fumarate salt (2:1), (+-)-isomer, N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide, U-70226E, U-82208E, U-82209E, U82208E, U82209E

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Ibutilide fumarate is 384.2447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 100 mg/mlin water, 8.032 mg/l at 25 °c (est)4.73e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of organic amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Probing Potassium Channels

Ibutilide fumarate acts by inhibiting a specific type of potassium channel in heart cells known as the rapid delayed rectifier potassium channel (Ikr) []. This channel plays a crucial role in regulating the duration of the action potential, the electrical signal that governs heart muscle contraction. By blocking Ikr, ibutilide prolongs the action potential duration, which can be measured on an electrocardiogram (ECG) [].

Researchers use ibutilide to investigate Ikr channel function in various contexts. For instance, studies may examine how different genetic variations or drug interactions affect Ikr channel activity using ibutilide's ability to prolong the action potential []. This information helps us understand the mechanisms behind abnormal heart rhythms.

Ibutilide fumarate is a Class III antiarrhythmic agent primarily used for the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm. Its chemical structure is characterized by a methanesulfonamide backbone, with the IUPAC name being (2E)-but-2-enedioic acid; bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide) . The compound has a molecular formula of C22H38N2O5S and a molecular weight of 442.62 g/mol. Ibutilide fumarate is typically administered intravenously as a clear, colorless solution, and it exhibits significant solubility in aqueous environments .

  • Ibutilide fumarate works by prolonging the action potential duration in heart cells, affecting their electrical activity []. This helps regulate abnormal heart rhythms in specific cases of atrial fibrillation and atrial flutter [].
  • The detailed mechanism involving specific protein interactions within the heart cells is a subject of ongoing research [].
  • Ibutilide fumarate is a prescription medication with potential side effects and should only be handled by qualified medical professionals.
  • Information on its specific toxicity or hazards is not publicly available due to its intended use as a medication.

Ibutilide fumarate undergoes various metabolic transformations primarily in the liver. The metabolic pathway involves ω-oxidation followed by β-oxidation of the heptyl side chain, resulting in several metabolites. Among these, eight metabolites have been identified, but only one possesses electrophysiologic properties akin to ibutilide itself . The primary route of elimination is renal, with approximately 82% of a dose excreted in urine .

The primary mechanism of action for ibutilide fumarate involves the induction of a slow inward sodium current, which prolongs the action potential duration and increases refractoriness in myocardial cells. Unlike other Class III agents that predominantly block potassium currents, ibutilide activates sodium currents at nanomolar concentrations, contributing to its unique electrophysiological effects . It has been shown to increase both uncorrected and rate-corrected QT intervals, leading to potential risks such as torsades de pointes in susceptible individuals .

The synthesis of ibutilide fumarate involves several steps that typically include:

  • Formation of the methanesulfonamide derivative: This is achieved through reactions involving amines and sulfonyl chlorides.
  • Coupling with the heptyl side chain: The heptyl group is introduced via alkylation reactions.
  • Salt formation: The fumarate salt is formed by reacting ibutilide with fumaric acid .

Specific laboratory protocols may vary, but these general steps outline the synthetic pathway for this compound.

Ibutilide fumarate is primarily indicated for:

  • Acute cardioconversion: It is used to restore normal sinus rhythm in patients experiencing atrial flutter or atrial fibrillation.
  • Clinical trials: Research continues into its efficacy and safety profile in various arrhythmias beyond atrial flutter and fibrillation .

Ibutilide fumarate has several notable interactions:

  • It may decrease the excretion rate of ammonium chloride, potentially raising serum levels of this compound.
  • Concomitant use with Class Ia or Class III antiarrhythmic agents is generally contraindicated due to increased risk of QT prolongation and arrhythmias .
  • Studies indicate that ibutilide does not significantly interact with cytochrome P450 isoenzymes CYP3A4 or CYP2D6, suggesting lower potential for drug-drug interactions compared to other antiarrhythmics .

Ibutilide fumarate shares structural and functional similarities with other antiarrhythmic agents. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
SotalolClass IIIBlocks potassium channelsAlso has beta-blocking effects
DofetilideClass IIIBlocks potassium channelsHigher risk of torsades de pointes
ProcainamideClass IaBlocks sodium channelsLess effective for atrial fibrillation
FlecainideClass IcBlocks sodium channelsUsed for ventricular tachycardia

Uniqueness of Ibutilide Fumarate

Ibutilide fumarate's unique mechanism involves both sodium channel activation and potassium current blocking, distinguishing it from other Class III agents that predominantly block potassium channels. This dual action allows it to effectively prolong action potentials while managing arrhythmias more efficiently than some alternatives .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

884.50028698 g/mol

Monoisotopic Mass

884.50028698 g/mol

Heavy Atom Count

60

Vapor Density

2.46X10-12 mm Hg at 25 °C (est)

LogP

4.6
log Kow = 4.31 (est)
4.6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9L5X4M5L6I

Related CAS

122647-32-9 (Fumarate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the rapid conversion of atrial fibrillation or atrial flutter of recent onset to sinus rhythm.
FDA Label

Therapeutic Uses

Anti-Arrhythmia Agents
Ibutilide fumarate injection is indicated for the rapid conversion of atrial fibrillation or atrial flutter of recent onset to sinus rhythm. Patients with atrial arrhythmias of longer duration are less likely to respond to ibutilide fumarate injection. The effectiveness of ibutilide has not been determined in patients with arrhythmias of more than 90 days in duration. /Included in US product label/
Ibutilide is administered as a rapid infusion (1 mg over 10 minutes) for the immediate conversion of atrial fibrillation or flutter to sinus rhythm. The drug's efficacy rate is higher in patients with atrial flutter (50-70%) than in those with atrial fibrillation (30-50%). In atrial fibrillation, the conversion rate is lower in those in whom the arrhythmia has been present for weeks or months compared with those in whom it has been present for days.

Pharmacology

Ibutilide Fumarate is the fumarate salt form of ibutilide, a class III antiarrhythmic agent. Ibutilide exerts its effect by activating a slow, inward, predominately sodium current rather than by blocking outward potassium currents. This results in prolongation of atrial and ventricular action potential duration and refractory periods. Ibutilide slightly decreases the sinus rate and atrioventricular (AV) conduction and produces a dose-related prolongation of the QT interval. (NCI05)

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BD - Antiarrhythmics, class iii
C01BD05 - Ibutilide

Mechanism of Action

Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within potassium channel pores. In other words, Ibutilide binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels and L-type (dihydropyridine sensitive) calcium channels
Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment.
Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect.
Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Potassium channels
KCNH2 [HSA:3757] [KO:K04905]

Pictograms

Irritant

Irritant

Other CAS

122647-31-8
130350-52-6
122647-32-9

Absorption Distribution and Excretion

Rapid after intravenous injection
In healthy male volunteers, about 82% of a 0.01 mg/kg dose of [14C] ibutilide fumarate was excreted in the urine (about 7% of the dose as unchanged ibutilide) and the remainder (about 19%) was recovered in the feces.
11 L/kg
29 mL/min/kg
Sixteen adult patients with atrial fibrillation or atrial flutter requiring conversion to normal sinus rhythm: six patients who had New York Heart Association (NYHA) class II or III heart failure due to left ventricular dysfunction (mean +/- SD left ventricular ejection fraction (LVEF) 30 +/- 9%); 10 patients who did not have left ventricular dysfunction (mean +/- SD LVEF 54 +/- 5% in six of these 10 patients) served as controls. All patients received a single dose of ibutilide 1.0 mg administered intravenously over 10 minutes. Blood samples were obtained through an indwelling catheter in the contralateral arm before ibutilide administration, at the end of the infusion, and at 5, 15, 30, 45 minutes and 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, and 48 hours after the infusion. Serum ibutilide concentrations were determined by using high-performance liquid chromatography and mass spectrometry. No significant differences were noted between the heart failure and normal left ventricular function groups in the following parameters: maximum serum ibutilide concentration (median (interquartile range) 3.8 (2.3-5.7) vs 5.8 (3.1-14.4) ug/L, p=0.31), area under the serum concentration-time curve from time zero extrapolated to infinity (mean +/- SD 11.0 +/- 9.4 vs 13.2 +/- 10.6 ug*hr/L, p=0.88), steady-state volume of distribution (1380 +/- 334 vs 1390 +/- 964 L, p=0.99), systemic clearance (129 +/- 60 vs 125 +/- 81 L/hr, p=0.92), or half-life (12.5 +/- 10.7 vs 12.4 +/- 8.6 hrs, p=0.99). The pharmacokinetics of ibutilide do not appear to be altered in patients with NYHA class II or III heart failure due to left ventricular systolic dysfunction.
In healthy male volunteers, about 82% of a 0.01 mg/kg dose of (14)C ibutilide fumarate was excreted in the urine (about 7% of the dose as unchanged ibutilide) and the remainder (about 19%) was recovered in the feces.
After intravenous infusion, ibutilide plasma concentrations rapidly decrease in a multiexponential fashion. The pharmacokinetics of ibutilide are highly variable among subjects. Ibutilide has a high systemic plasma clearance that approximates liver blood flow (about 29 mL/min/kg), a large steady-state volume of distribution (about 11 L/kg) in healthy volunteers, and minimal (about 40%) protein binding. Ibutilide is also cleared rapidly and highly distributed in patients being treated for atrial flutter or atrial fibrillation. The elimination half-life averages about 6 hours (range from 2 to 12 hours). The pharmacokinetics of ibutilide are linear with respect to the dose of Corvert over the dose range of 0.01 mg/kg to 0.10 mg/kg. The enantiomers of ibutilide fumarate have pharmacokinetic properties similar to each other and to ibutilide fumarate.

Metabolism Metabolites

Primarily hepatic. Eight metabolites of ibutilide were detected in metabolic profiling of urine. These metabolites are thought to be formed primarily by o-oxidation followed by sequential b-oxidation of the heptyl side chain of ibutilide. Of the eight metabolites, only the o-hydroxy metabolite possesses class III electrophysiologic properties similar to that of ibutilide in an in vitro isolated rabbit myocardium model.
Eight metabolites of ibutilide were detected in metabolic profiling of urine. These metabolites are thought to be formed primarily by omega-oxidation followed by sequential beta-oxidation of the heptyl side chain of ibutilide. Of the eight metabolites, only the omega-hydroxy metabolite possesses class III electrophysiologic properties similar to that of ibutilide in an in vitro isolated rabbit myocardium model. The plasma concentrations of this active metabolite, however, are less than 10% of that of ibutilide.

Associated Chemicals

Ibutilide fumarate; 122647-31-8

Wikipedia

Ibutilide
1D-chiro-Inositol

Drug Warnings

/BOXED WARNING/ LIFE-THREATENING ARRHYTHMIAS-APPROPRIATE TREATMENT ENVIRONMENT. Covert can cause potentially fatal arrhythmias, particularly sustained polymorphic ventricular tachycardia, usually in association with QT prolongation (torsades de pointes), but sometimes without documented QT prolongation. In registration studies, these arrhythmias, which require cardioversion, occurred in 1.7% of treated patients during, or within a number of hours of, use of Covert. These arrhythmias can be reversed if treated promptly. It is essential that Covert be administered in a setting of continuous ECG monitoring and by personnel trained in identification and treatment of acute ventricular arrhythmias, particularly polymorphic ventricular tachycardia. Patients with atrial fibrillation of more than 2 to 3 days' duration must be adequately anticoagulated, generally for at least 2 weeks. CHOICE OF PATIENTS. Patients with chronic atrial fibrillation have a strong tendency to revert after conversion to sinus rhythm and treatments to maintain sinus rhythm carry risks. Patients to be treated with Covert, therefore, should be carefully selected such that the expected benefits of maintaining sinus rhythm outweigh the immediate risks of Covert, and the risks of maintenance therapy, and are likely to offer an advantage compared with alternative management.
Patients with chronic atrial fibrillation have a strong tendency to revert after conversion to sinus rhythm and treatments to maintain sinus rhythm carry risks. Patients to be treated with ibutilide fumarate injection, therefore, should be carefully selected such that the expected benefits of maintaining sinus rhythm outweigh the immediate risks of ibutilide fumarate injection, and the risks of maintenance therapy, and are likely to offer an advantage compared with alternative management.
Clinical trials with ibutilide fumarate injection in patients with atrial fibrillation and atrial flutter did not include anyone under the age of 18. Safety and effectiveness of ibutilide in pediatric patients has not been established.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for Ibutilide (11 total), please visit the HSDB record page.

Biological Half Life

6 hours (ranges from 2-12 hours)
The elimination half-life averages about 6 hours (range from 2 to 12 hours).
Sixteen adult patients with atrial fibrillation or atrial flutter requiring conversion to normal sinus rhythm: six patients who had New York Heart Association (NYHA) class II or III heart failure due to left ventricular dysfunction (mean +/- SD left ventricular ejection fraction (LVEF) 30 +/- 9%); 10 patients who did not have left ventricular dysfunction (mean +/- SD LVEF 54 +/- 5% in six of these 10 patients) served as controls. All patients received a single dose of ibutilide 1.0 mg administered intravenously over 10 minutes. ... No significant differences were noted between the heart failure and normal left ventricular function groups in the following parameters: ... half-life (12.5 +/- 10.7 vs 12.4 +/- 8.6 hrs, p=0.99).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The synthesis starts with a Friedel-Crafts acylation of methanesulfonanilide with succinic anhydride in presence of AlCl3 yielding 4-[(methylsulfonyl)amino]-gamma-oxobenzenebutanoic acid, which is treated with N-ethylheptylamine and dicyclohexylcarbodiimide (DCC) in DMF to give the corresponding amide. Reduction with LiAlH4 in THF in the last step provides the desired drug substance.

Storage Conditions

Store at controlled room temperature 20 deg to 25 °C (68 deg to 77 °F). Store vial in carton until used.

Interactions

Supraventricular arrhythmias may mask the cardiotoxicity associated with excessive digoxin levels. Therefore, it is advisable to be particularly cautious in patients whose plasma digoxin levels are above or suspected to be above the usual therapeutic range. Coadministration of digoxin did not have effects on either the safety or efficacy of ibutilide in the clinical trials.
The potential for proarrhythmia may increase with the administration of ibutilide fumarate injection to patients who are being treated with drugs that prolong the QT interval, such as phenothiazines, tricyclic antidepressants, tetracyclic antidepressants, and certain antihistamine drugs (H1 receptor antagonists).
Class Ia antiarrhythmic drugs (Vaughan Williams Classification), such as disopyramide, quinidine, and procainamide, and other class III drugs, such as amiodarone and sotalol, should not be given concomitantly with ibutilide fumarate injection or within 4 hours postinfusion because of their potential to prolong refractoriness. In the clinical trials, class I or other class III antiarrhythmic agents were withheld for at least 5 half-lives prior to ibutilide infusion and for 4 hours after dosing, but thereafter were allowed at the physician's discretion.
Ibutilide is a class III antiarrhythmic agent indicated for cardioversion of atrial fibrillation and atrial flutter to sinus rhythm (SR). The most serious complication of ibutilide is torsades de pointes (TdP). Magnesium has been successfully used for the treatment of TdP, but its use as a prophylactic agent for this arrhythmia has not yet been established. The present study investigated whether high dose of magnesium would increase the safety and efficacy of ibutilide administration. A total of 476 patients with atrial fibrillation or atrial flutter who were candidates for conversion to SR were divided into 2 groups. Group A consisted of 229 patients who received ibutilide to convert atrial fibrillation or atrial flutter to SR. Group B consisted of 247 patients who received an intravenous infusion of 5 g of magnesium sulfate for 1 hour followed by the administration of ibutilide. Then, another 5 g of magnesium were infused for 2 additional hours. Of the patients in groups A and B, 154 (67.3%) and 189 (76.5%), respectively, were converted to SR (p = 0.033). Ventricular arrhythmias (sustained, nonsustained ventricular tachycardia, and TdP) occurred significantly more often in group A than in group B (7.4% vs 1.2%, respectively, p = 0.002). TdP developed in 8 patients (3.5%) in group A and in none (0%) in group B (p = 0.009). The administration of magnesium (despite the high doses used) was well tolerated. In conclusion, the administration of high doses of magnesium probably makes ibutilide a much safer agent, and magnesium increased the conversion efficacy of ibutilide.

Dates

Modify: 2023-08-15
1: Nair M, George LK, Koshy SK. Safety and efficacy of ibutilide in cardioversion of atrial flutter and fibrillation. J Am Board Fam Med. 2011 Jan-Feb;24(1):86-92. doi: 10.3122/jabfm.2011.01.080096. Review. PubMed PMID: 21209348.
2: Doggrell SA, Hancox JC. Ibutilide--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation. Expert Opin Investig Drugs. 2005 May;14(5):655-69. Review. PubMed PMID: 15926871.
3: Rogers KC, Wolfe DA. Ibutilide: a class III rapidly acting antidysrhythmic for atrial fibrillation or atrial flutter. J Emerg Med. 2001 Jan;20(1):67-71. Review. PubMed PMID: 11165840.
4: Kaufman LJ, Kofalvi AE, Hong RA, Moreno-Cabral CE, Low LL. Cardioversion of atrial fibrillation with ibutilide in an orthotopic heart transplant patient. J Heart Lung Transplant. 1999 Oct;18(10):1018-20. Review. PubMed PMID: 10561113.
5: Granberry MC. Ibutilide: a new class III antiarrhythmic agent. Am J Health Syst Pharm. 1998 Feb 1;55(3):255-60. Review. PubMed PMID: 9492255.
6: Murray KT. Ibutilide. Circulation. 1998 Feb 10;97(5):493-7. Review. PubMed PMID: 9490245.
7: Foster RH, Wilde MI, Markham A. Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Drugs. 1997 Aug;54(2):312-30. Review. PubMed PMID: 9257085.
8: Pill MW. Ibutilide: a new antiarrhythmic agent for the critical care environment. Crit Care Nurse. 1997 Jun;17(3):19-22. Review. PubMed PMID: 9313408.
9: Kowey PR, VanderLugt JT, Luderer JR. Safety and risk/benefit analysis of ibutilide for acute conversion of atrial fibrillation/flutter. Am J Cardiol. 1996 Oct 17;78(8A):46-52. Review. PubMed PMID: 8903276.
10: Naccarelli GV, Lee KS, Gibson JK, VanderLugt J. Electrophysiology and pharmacology of ibutilide. Am J Cardiol. 1996 Oct 17;78(8A):12-6. Review. PubMed PMID: 8903270.
11: Gowda RM, Khan IA, Punukollu G, Vasavada BC, Sacchi TJ, Wilbur SL. Female preponderance in ibutilide-induced torsade de pointes. Int J Cardiol. 2004 Jun;95(2-3):219-22. Review. PubMed PMID: 15193823.
12: Howard PA. Ibutilide: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter. Ann Pharmacother. 1999 Jan;33(1):38-47. Review. PubMed PMID: 9972384.
13: Obel OA, Camm AJ. The use of drugs for cardioversion of recent onset atrial fibrillation and flutter. Focus on ibutilide. Drugs Aging. 1998 Jun;12(6):461-76. Review. PubMed PMID: 9638394.
14: Strimike CL, Wojcik JM. Stopping atrial fibrillation with ibutilide. Am J Nurs. 1998 Jan;98(1):32-4. Review. PubMed PMID: 9455330.
15: Cropp JS, Antal EG, Talbert RL. Ibutilide: a new class III antiarrhythmic agent. Pharmacotherapy. 1997 Jan-Feb;17(1):1-9. Review. PubMed PMID: 9017761.
16: Ellenbogen KA, Clemo HF, Stambler BS, Wood MA, VanderLugt JT. Efficacy of ibutilide for termination of atrial fibrillation and flutter. Am J Cardiol. 1996 Oct 17;78(8A):42-5. Review. PubMed PMID: 8903275.2: Doggrell SA, Hancox JC. Ibutilide--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation. Expert Opin Investig Drugs. 2005 May;14(5):655-69. Review. PubMed PMID: 15926871.
3: Rogers KC, Wolfe DA. Ibutilide: a class III rapidly acting antidysrhythmic for atrial fibrillation or atrial flutter. J Emerg Med. 2001 Jan;20(1):67-71. Review. PubMed PMID: 11165840.
4: Kaufman LJ, Kofalvi AE, Hong RA, Moreno-Cabral CE, Low LL. Cardioversion of atrial fibrillation with ibutilide in an orthotopic heart transplant patient. J Heart Lung Transplant. 1999 Oct;18(10):1018-20. Review. PubMed PMID: 10561113.
5: Granberry MC. Ibutilide: a new class III antiarrhythmic agent. Am J Health Syst Pharm. 1998 Feb 1;55(3):255-60. Review. PubMed PMID: 9492255.
6: Murray KT. Ibutilide. Circulation. 1998 Feb 10;97(5):493-7. Review. PubMed PMID: 9490245.
7: Foster RH, Wilde MI, Markham A. Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Drugs. 1997 Aug;54(2):312-30. Review. PubMed PMID: 9257085.
8: Pill MW. Ibutilide: a new antiarrhythmic agent for the critical care environment. Crit Care Nurse. 1997 Jun;17(3):19-22. Review. PubMed PMID: 9313408.
9: Kowey PR, VanderLugt JT, Luderer JR. Safety and risk/benefit analysis of ibutilide for acute conversion of atrial fibrillation/flutter. Am J Cardiol. 1996 Oct 17;78(8A):46-52. Review. PubMed PMID: 8903276.
10: Naccarelli GV, Lee KS, Gibson JK, VanderLugt J. Electrophysiology and pharmacology of ibutilide. Am J Cardiol. 1996 Oct 17;78(8A):12-6. Review. PubMed PMID: 8903270.
11: Gowda RM, Khan IA, Punukollu G, Vasavada BC, Sacchi TJ, Wilbur SL. Female preponderance in ibutilide-induced torsade de pointes. Int J Cardiol. 2004 Jun;95(2-3):219-22. Review. PubMed PMID: 15193823.
12: Howard PA. Ibutilide: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter. Ann Pharmacother. 1999 Jan;33(1):38-47. Review. PubMed PMID: 9972384.
13: Obel OA, Camm AJ. The use of drugs for cardioversion of recent onset atrial fibrillation and flutter. Focus on ibutilide. Drugs Aging. 1998 Jun;12(6):461-76. Review. PubMed PMID: 9638394.
14: Strimike CL, Wojcik JM. Stopping atrial fibrillation with ibutilide. Am J Nurs. 1998 Jan;98(1):32-4. Review. PubMed PMID: 9455330.
15: Cropp JS, Antal EG, Talbert RL. Ibutilide: a new class III antiarrhythmic agent. Pharmacotherapy. 1997 Jan-Feb;17(1):1-9. Review. PubMed PMID: 9017761.
16: Ellenbogen KA, Clemo HF, Stambler BS, Wood MA, VanderLugt JT. Efficacy of ibutilide for termination of atrial fibrillation and flutter. Am J Cardiol. 1996 Oct 17;78(8A):42-5. Review. PubMed PMID: 8903275.

Explore Compound Types